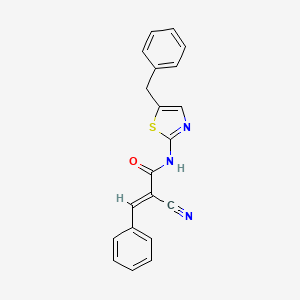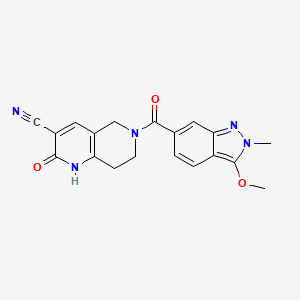![molecular formula C14H23Cl2N3O4S B2510411 N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride CAS No. 2094334-32-2](/img/structure/B2510411.png)
N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride” is a complex organic molecule. It contains several functional groups including an aminomethyl group, a pyridine ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the aminomethyl group, and the attachment of the sulfonamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aminomethyl group could potentially make this compound a chiral molecule, depending on the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the pyridine ring could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water would be affected by the presence of polar functional groups .Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(aminomethyl)oxan-4-yl]oxyethyl]-2-chloro-6-methylpyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S.ClH/c1-11-2-3-12(13(15)18-11)23(19,20)17-6-9-22-14(10-16)4-7-21-8-5-14;/h2-3,17H,4-10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVJPOMEHCFIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NCCOC2(CCOCC2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2510328.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)

![2-Prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)
![3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2510334.png)


![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)
![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)

![Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate](/img/structure/B2510346.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2510348.png)
![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)